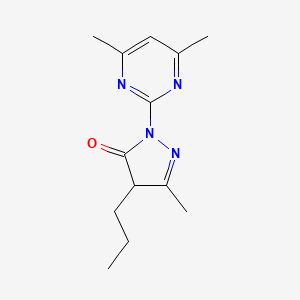
2-(4,6-dimethyl-2-pyrimidinyl)-5-methyl-4-propyl-2,4-dihydro-3H-pyrazol-3-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4,6-dimethyl-2-pyrimidinyl)-5-methyl-4-propyl-2,4-dihydro-3H-pyrazol-3-one, also known as CGP 3466B, is a small molecule drug that has been extensively studied for its potential therapeutic effects in neurodegenerative diseases. This compound was originally developed as a neuroprotective agent and has shown promising results in preclinical studies for the treatment of Parkinson's disease, Alzheimer's disease, and amyotrophic lateral sclerosis (ALS).
作用机制
The exact mechanism of action of 2-(4,6-dimethyl-2-pyrimidinyl)-5-methyl-4-propyl-2,4-dihydro-3H-pyrazol-3-one 3466B is not fully understood, but it is believed to act through multiple pathways. 2-(4,6-dimethyl-2-pyrimidinyl)-5-methyl-4-propyl-2,4-dihydro-3H-pyrazol-3-one 3466B has been shown to inhibit the activity of caspase-3, a key mediator of apoptosis, and to increase the expression of heat shock proteins, which can protect cells from stress. 2-(4,6-dimethyl-2-pyrimidinyl)-5-methyl-4-propyl-2,4-dihydro-3H-pyrazol-3-one 3466B has also been shown to activate the Nrf2-ARE pathway, which regulates the expression of antioxidant and detoxification genes. Additionally, 2-(4,6-dimethyl-2-pyrimidinyl)-5-methyl-4-propyl-2,4-dihydro-3H-pyrazol-3-one 3466B has been shown to inhibit the activity of the proteasome, which can lead to the accumulation of misfolded proteins and contribute to neurodegeneration.
Biochemical and Physiological Effects
2-(4,6-dimethyl-2-pyrimidinyl)-5-methyl-4-propyl-2,4-dihydro-3H-pyrazol-3-one 3466B has been shown to have a variety of biochemical and physiological effects in preclinical studies. In vitro studies have shown that 2-(4,6-dimethyl-2-pyrimidinyl)-5-methyl-4-propyl-2,4-dihydro-3H-pyrazol-3-one 3466B can protect neurons from oxidative stress, mitochondrial dysfunction, and excitotoxicity. In animal models, 2-(4,6-dimethyl-2-pyrimidinyl)-5-methyl-4-propyl-2,4-dihydro-3H-pyrazol-3-one 3466B has been shown to improve motor function, reduce neurodegeneration, and increase survival. 2-(4,6-dimethyl-2-pyrimidinyl)-5-methyl-4-propyl-2,4-dihydro-3H-pyrazol-3-one 3466B has also been shown to reduce amyloid-beta deposition and improve cognitive function in Alzheimer's disease models.
实验室实验的优点和局限性
2-(4,6-dimethyl-2-pyrimidinyl)-5-methyl-4-propyl-2,4-dihydro-3H-pyrazol-3-one 3466B has several advantages for lab experiments. It is a small molecule drug that can easily cross the blood-brain barrier, making it an attractive candidate for the treatment of neurodegenerative diseases. 2-(4,6-dimethyl-2-pyrimidinyl)-5-methyl-4-propyl-2,4-dihydro-3H-pyrazol-3-one 3466B has also been extensively studied in preclinical models, and its mechanism of action is relatively well understood. However, there are also some limitations to using 2-(4,6-dimethyl-2-pyrimidinyl)-5-methyl-4-propyl-2,4-dihydro-3H-pyrazol-3-one 3466B in lab experiments. It has a relatively short half-life in vivo, which may limit its efficacy in some applications. Additionally, the exact mechanism of action of 2-(4,6-dimethyl-2-pyrimidinyl)-5-methyl-4-propyl-2,4-dihydro-3H-pyrazol-3-one 3466B is not fully understood, which may make it difficult to optimize its use in specific applications.
未来方向
There are several future directions for research on 2-(4,6-dimethyl-2-pyrimidinyl)-5-methyl-4-propyl-2,4-dihydro-3H-pyrazol-3-one 3466B. One area of focus is on optimizing the dosing and administration of 2-(4,6-dimethyl-2-pyrimidinyl)-5-methyl-4-propyl-2,4-dihydro-3H-pyrazol-3-one 3466B to maximize its efficacy in treating neurodegenerative diseases. Another area of focus is on identifying the specific pathways and targets that are involved in 2-(4,6-dimethyl-2-pyrimidinyl)-5-methyl-4-propyl-2,4-dihydro-3H-pyrazol-3-one 3466B's neuroprotective effects. Additionally, there is interest in developing analogs of 2-(4,6-dimethyl-2-pyrimidinyl)-5-methyl-4-propyl-2,4-dihydro-3H-pyrazol-3-one 3466B that may have improved pharmacokinetic properties or enhanced efficacy. Finally, there is ongoing research on the potential use of 2-(4,6-dimethyl-2-pyrimidinyl)-5-methyl-4-propyl-2,4-dihydro-3H-pyrazol-3-one 3466B in other diseases, such as stroke and traumatic brain injury.
合成方法
The synthesis of 2-(4,6-dimethyl-2-pyrimidinyl)-5-methyl-4-propyl-2,4-dihydro-3H-pyrazol-3-one 3466B involves a multi-step process that starts with the reaction of 2,4-dichloro-3,5-dimethylpyridine with ethyl acetoacetate to form 2,4-dichloro-5-methyl-3-propylpyridine-2,6-dione. This compound is then reacted with hydrazine hydrate to form 2-(4,6-dimethyl-2-pyrimidinyl)hydrazinecarboxylic acid ethyl ester. Finally, the ester is converted to 2-(4,6-dimethyl-2-pyrimidinyl)-5-methyl-4-propyl-2,4-dihydro-3H-pyrazol-3-one 3466B through a cyclization reaction with acetic anhydride and sodium acetate.
科学研究应用
2-(4,6-dimethyl-2-pyrimidinyl)-5-methyl-4-propyl-2,4-dihydro-3H-pyrazol-3-one 3466B has been extensively studied for its neuroprotective effects in various neurodegenerative diseases. Preclinical studies have shown that 2-(4,6-dimethyl-2-pyrimidinyl)-5-methyl-4-propyl-2,4-dihydro-3H-pyrazol-3-one 3466B can protect neurons from oxidative stress, mitochondrial dysfunction, and excitotoxicity. In animal models of Parkinson's disease, 2-(4,6-dimethyl-2-pyrimidinyl)-5-methyl-4-propyl-2,4-dihydro-3H-pyrazol-3-one 3466B has been shown to improve motor function and reduce neurodegeneration. In Alzheimer's disease models, 2-(4,6-dimethyl-2-pyrimidinyl)-5-methyl-4-propyl-2,4-dihydro-3H-pyrazol-3-one 3466B has been shown to reduce amyloid-beta deposition and improve cognitive function. In ALS models, 2-(4,6-dimethyl-2-pyrimidinyl)-5-methyl-4-propyl-2,4-dihydro-3H-pyrazol-3-one 3466B has been shown to delay disease onset and improve survival.
属性
IUPAC Name |
2-(4,6-dimethylpyrimidin-2-yl)-5-methyl-4-propyl-4H-pyrazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4O/c1-5-6-11-10(4)16-17(12(11)18)13-14-8(2)7-9(3)15-13/h7,11H,5-6H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMJOFHCZJPZCMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1C(=NN(C1=O)C2=NC(=CC(=N2)C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4,6-dimethylpyrimidin-2-yl)-5-methyl-4-propyl-2,4-dihydro-3H-pyrazol-3-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-[(4-butoxybenzoyl)amino]-3-(4-chlorophenyl)acryloyl]-beta-alanine](/img/structure/B5297975.png)
![1,9-dimethyl-4-[(tetrahydro-2H-pyran-2-ylmethoxy)acetyl]-1,4,9-triazaspiro[5.5]undecane](/img/structure/B5297979.png)
![4-oxo-N-[2-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)ethyl]-4,5,6,7-tetrahydro-1-benzofuran-3-carboxamide](/img/structure/B5297982.png)
![1-{[4-(2-methoxyphenyl)-1-piperazinyl]acetyl}-4-piperidinecarboxamide](/img/structure/B5297985.png)
![3-chloro-4-methoxy-N-[1-methyl-2-(4-methyl-1-piperazinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B5297987.png)
![N-{3-[(4-phenyl-1-piperazinyl)carbonyl]phenyl}-2-furamide](/img/structure/B5297994.png)
![6-{[(1-propyl-4-piperidinyl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid](/img/structure/B5298011.png)
![N-[(1R*,3R*)-3-aminocyclopentyl]-1-ethyl-3-methyl-1H-pyrazole-4-sulfonamide](/img/structure/B5298022.png)
![benzyl N-[2-(benzoylamino)-3-(3-nitrophenyl)acryloyl]glycinate](/img/structure/B5298038.png)
![N-{5-[(4-methyl-1-piperidinyl)sulfonyl]-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B5298043.png)
![ethyl 4-{4-[3-methoxy-4-(2-propyn-1-yloxy)benzylidene]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl}benzoate](/img/structure/B5298045.png)
![3-ethoxy-N-[1-(3-methoxyphenyl)ethyl]benzamide](/img/structure/B5298065.png)

![ethyl (3-(4-methoxyphenyl)-4-{2-[2-oxo-6-(trifluoromethyl)-2,3-dihydro-4-pyrimidinyl]vinyl}-1H-pyrazol-1-yl)acetate](/img/structure/B5298084.png)